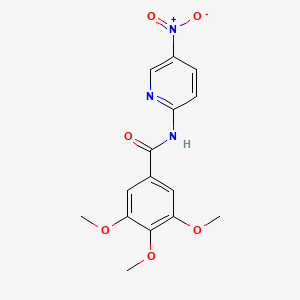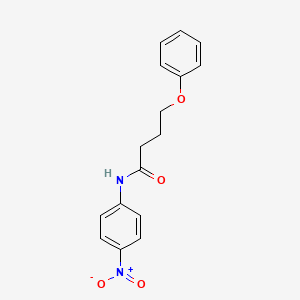![molecular formula C12H14BrNOS B4887069 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4887069.png)
2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is a thioamide derivative and has been found to possess unique properties that make it an ideal candidate for scientific investigations.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide is not fully understood. However, studies have shown that the compound may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. The compound may also interact with certain receptors in the brain, allowing it to cross the blood-brain barrier and potentially be used as a drug delivery system.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide has various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been found to reduce inflammation in animal models. Additionally, the compound has been found to have potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, the compound has potential use as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation of using this compound in lab experiments is its high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide. One potential direction is to further investigate its anticancer properties and explore its potential use in cancer treatment. Another direction is to study the compound's anti-inflammatory properties and explore its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and to explore its potential use as a drug delivery system.
Métodos De Síntesis
The synthesis of 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide involves the reaction of 3-bromobenzyl chloride with cyclopropylamine in the presence of a base to form 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesis method has been optimized to produce a high-quality product that can be used in various research applications.
Aplicaciones Científicas De Investigación
2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide has been found to have potential applications in various fields of research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-10-3-1-2-9(6-10)7-16-8-12(15)14-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMNAZVZSGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)
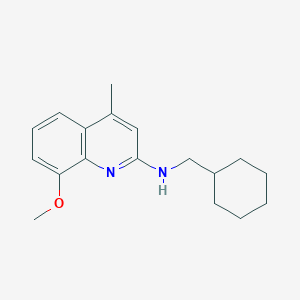
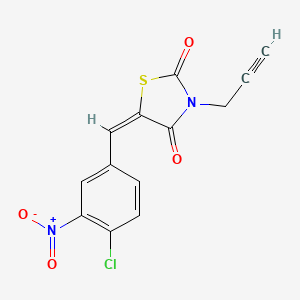
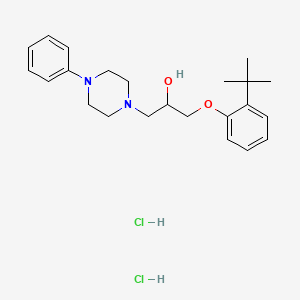
![3-methyl-N-(3-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4887028.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)
![5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4887057.png)
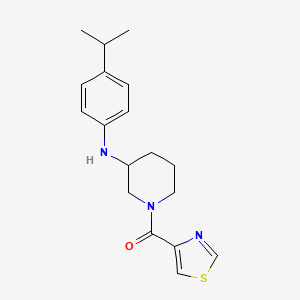

![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4887070.png)
